![molecular formula C29H42O10 B3434875 Desglucocheirotoxin CAS No. 5822-57-1](/img/structure/B3434875.png)
Desglucocheirotoxin
Overview
Description
Desglucocheirotoxin is a cardenolide glycoside.
This compound is a natural product found in Saussurea stella, Ammonia, and other organisms with data available.
Scientific Research Applications
Chemical Properties and Sources
Desglucocheirotoxin is classified as a cardenolide, which are naturally occurring compounds known for their bioactive properties. The primary sources of this compound include:
- Convallaria keiskei (Lily of the Valley)
- Antiaris toxicaria (Upas tree)
These plants contain varying concentrations of this compound, typically ranging from 3% to 15% of their dry weight .
Cardiovascular Effects
This compound exhibits significant effects on the cardiovascular system. Cardenolides are known to influence cardiac contractility by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels. This mechanism can enhance cardiac output, making it potentially useful in treating heart failure and other cardiovascular conditions.
Case Study:
A study highlighted the use of cardenolides derived from Convallaria majalis in managing mild heart conditions, suggesting that this compound may have similar therapeutic benefits .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Cardenolides have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Data Table: Anticancer Activity of Cardenolides
Antimicrobial Properties
Research suggests that this compound may exhibit antimicrobial activities against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes.
Case Study:
A study conducted on extracts from Antiaris toxicaria demonstrated significant antibacterial activity, indicating that this compound could be a viable candidate for developing antimicrobial agents .
Industrial Applications
This compound's properties extend beyond medicinal uses; it has potential applications in the cosmetic and food industries due to its bioactive characteristics.
Industrial Usability:
- Cosmetics: Utilized for its antioxidant properties.
- Food Preservation: Potential use as a natural preservative due to antimicrobial effects.
Future Research Directions
Further research is necessary to fully understand the pharmacokinetics, optimal dosages, and potential side effects of this compound. Key areas for future exploration include:
- Clinical Trials: To evaluate efficacy and safety in human subjects.
- Molecular Mechanisms: Detailed studies on how this compound interacts at the cellular level.
- Synergistic Effects: Investigating combinations with other phytochemicals for enhanced therapeutic effects.
Properties
IUPAC Name |
5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMNSIAKWANQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desglucocheirotoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-75-8, 5822-57-1 | |
Record name | Convallatoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desglucocheirotoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
Record name | Desglucocheirotoxin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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